molecular formula C12H11FN4O2S2 B2741717 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 392297-93-7

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2741717
CAS RN: 392297-93-7
M. Wt: 326.36
InChI Key: UGWMOQZPDBIVQY-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide, also known as ATFA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ATFA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Anticancer Applications

Researchers have developed compounds related to "2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide," demonstrating significant cytotoxic activities against cancer cell lines. For instance, derivatives synthesized through heterocyclization processes exhibited powerful cytotoxic results against breast cancer, highlighting their potential as anticancer agents. The structural and spectral features of these compounds were meticulously studied, and molecular modeling was employed to predict their interactions with cancer-related proteins, providing a foundation for further exploration of their therapeutic potential (Abu-Melha, 2021).

Pharmaceutical Development and Evaluation

The compound and its derivatives have been evaluated for their pharmacological properties, including their role as glutaminase inhibitors, which is critical in cancer metabolism. By synthesizing and studying analogs, researchers aimed to identify more potent inhibitors with improved drug-like properties. This work not only showcases the chemical versatility of the compound but also its potential application in developing novel cancer therapies. The evaluation against various cancer cell lines and in mouse models provided insights into its efficacy and potential for further development as a therapeutic agent (Shukla et al., 2012).

Exploration of Molecular Properties

Further research has delved into the molecular properties of related compounds, exploring their interactions and stability. Investigations into alternative heterocyclic analogues aimed to enhance metabolic stability, shedding light on the compound's chemical behavior and its implications for pharmaceutical development. Such studies are crucial for understanding the chemical and biological properties of potential therapeutic agents, paving the way for the development of drugs with optimized profiles (Stec et al., 2011).

Diverse Biological Activities

Research has not been limited to anticancer applications alone. Compounds incorporating the thiadiazole moiety have been synthesized and assessed for various biological activities, including local anesthetic effects and insecticidal properties. This highlights the compound's potential for a broad range of scientific and therapeutic applications, demonstrating its versatility and the breadth of interest in its properties and applications (Badiger et al., 2012), (Fadda et al., 2017).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWMOQZPDBIVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide

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